2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the insertion of the difluoromethyl group into the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors can enhance the scalability and safety of the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, materials science, and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-5-methylthiophene-3-carboxylic acid
- 2-(Chlorodifluoromethyl)-5-methylthiophene-3-carboxylic acid
- 2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid
Uniqueness
2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its metabolic stability, lipophilicity, and hydrogen bond donor ability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)-5-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2,6H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLIIYWLEQMMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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